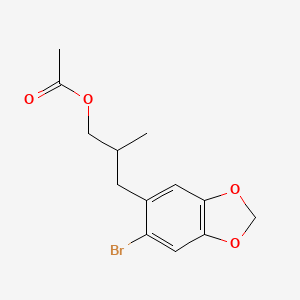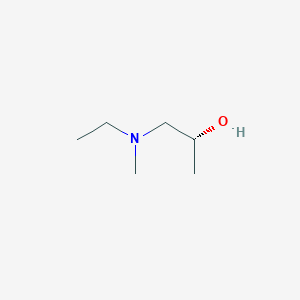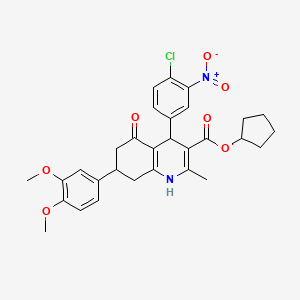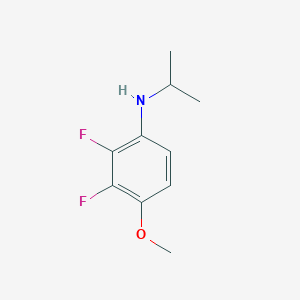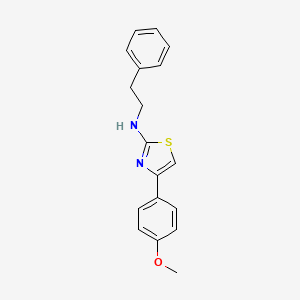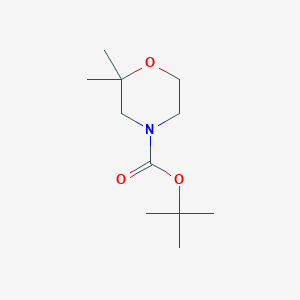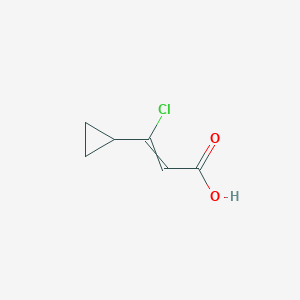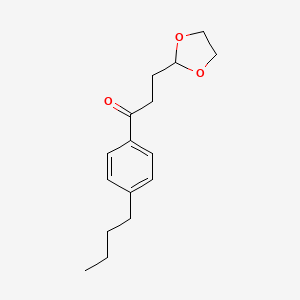
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- is a compound of significant interest in the field of organic chemistry. It is known for its unique structure and potential applications in various scientific domains. This compound is characterized by the presence of a pyrazolidinedione core, substituted with diphenyl and trimethylbenzoyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- involves several steps. One common method includes the reaction of 1,2-diphenylhydrazine with diethyl allylmalonate in the presence of sodium. The crude product is then recrystallized from absolute ethanol to yield the desired compound. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, acetic anhydride, and aryldiazonium salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-benzylidene derivatives yields the corresponding benzyl derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. It is used in the synthesis of dyes, pharmaceuticals, and other organic compounds. Its unique structure makes it a valuable intermediate in the development of new drugs and materials. Additionally, it has been studied for its potential anti-inflammatory properties and its use in veterinary medicine .
Mecanismo De Acción
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Comparación Con Compuestos Similares
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- can be compared with other similar compounds, such as phenylbutazone and sulfinpyrazone . These compounds share a similar pyrazolidinedione core but differ in their substituent groups, which influence their chemical properties and applications. For instance, phenylbutazone is known for its anti-inflammatory properties, while sulfinpyrazone is used as an anti-gout agent . The unique trimethylbenzoyl group in 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- distinguishes it from these related compounds, offering distinct advantages in specific applications.
Propiedades
Número CAS |
20358-34-3 |
|---|---|
Fórmula molecular |
C27H26N2O3 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C27H26N2O3/c1-18-16-19(2)25(20(3)17-18)24(30)15-14-23-26(31)28(21-10-6-4-7-11-21)29(27(23)32)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3 |
Clave InChI |
BAHRUXJBXOCFNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




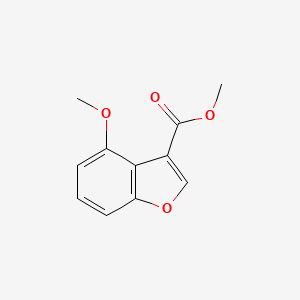
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
